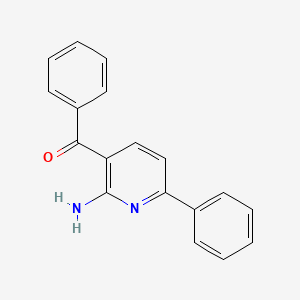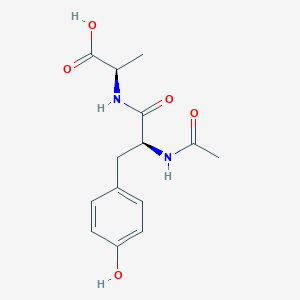![molecular formula C6H6N4 B14424180 1,2-Dihydropyrido[3,4-e][1,2,4]triazine CAS No. 81622-73-3](/img/structure/B14424180.png)
1,2-Dihydropyrido[3,4-e][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be synthesized through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of [4 + 2] domino annulation reactions, which are efficient and yield high-performance results .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve multi-step synthesis processes. These methods may include the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . Reaction conditions may vary, but they often involve moderate to high temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
1,2-Dihydropyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cytochrome P450 enzymes in Mycobacterium tuberculosis, thereby disrupting essential physiological functions of the bacteria . The compound’s structure allows it to bind to active sites of these enzymes, preventing their normal activity.
Comparación Con Compuestos Similares
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a fused ring system and exhibits diverse biological activities.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds share similar synthetic routes and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
81622-73-3 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4,10H,(H,8,9) |
Clave InChI |
OWOZAJROCCSXPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1NNC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)



![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

